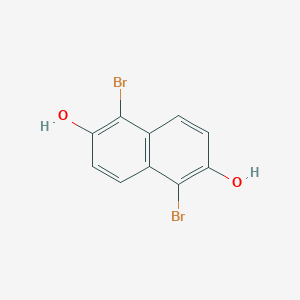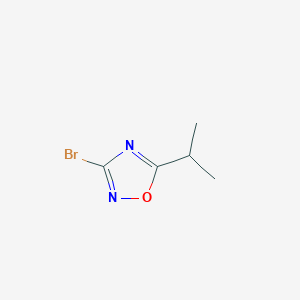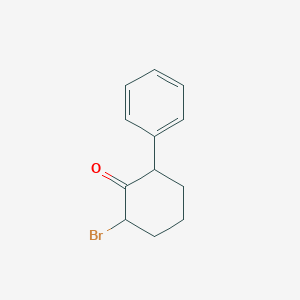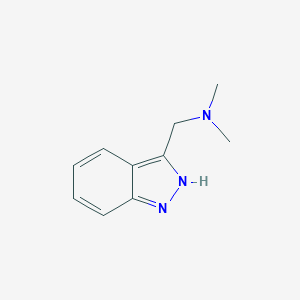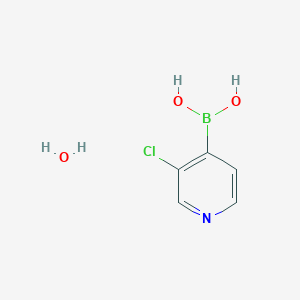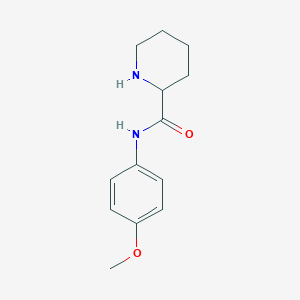
N-(4-Methoxyphenyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)piperidine-2-carboxamide, also known as MPDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MPDC belongs to the class of compounds known as piperidines, which are commonly used in the pharmaceutical industry as building blocks for the synthesis of various drugs.
Wirkmechanismus
The exact mechanism of action of N-(4-Methoxyphenyl)piperidine-2-carboxamide is not fully understood, but it is thought to act as an antioxidant and anti-inflammatory agent. N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to reduce levels of reactive oxygen species and inhibit the activation of inflammatory pathways in cells.
Biochemische Und Physiologische Effekte
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(4-Methoxyphenyl)piperidine-2-carboxamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-Methoxyphenyl)piperidine-2-carboxamide in lab experiments is its relatively low toxicity. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying oxidative stress and neurodegenerative diseases. However, one limitation is that N-(4-Methoxyphenyl)piperidine-2-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-Methoxyphenyl)piperidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Other potential areas of research include its use as an anti-inflammatory agent and its potential effects on other physiological systems.
Synthesemethoden
The synthesis of N-(4-Methoxyphenyl)piperidine-2-carboxamide involves the reaction between 4-methoxybenzoyl chloride and piperidine-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-Methoxyphenyl)piperidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a neuroprotective agent. Studies have shown that N-(4-Methoxyphenyl)piperidine-2-carboxamide can protect neurons from oxidative stress and prevent cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19612-30-7 |
|---|---|
Produktname |
N-(4-Methoxyphenyl)piperidine-2-carboxamide |
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-7-5-10(6-8-11)15-13(16)12-4-2-3-9-14-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
BCKRVXIBVRXQID-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



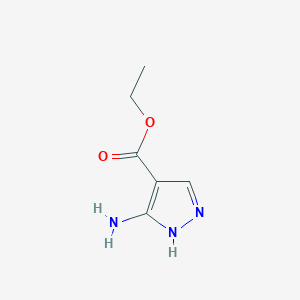
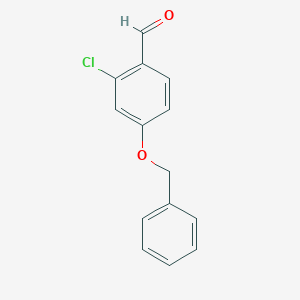
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
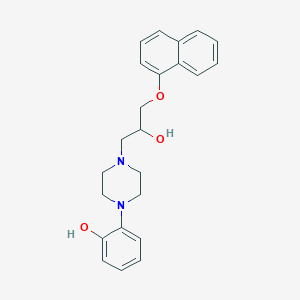
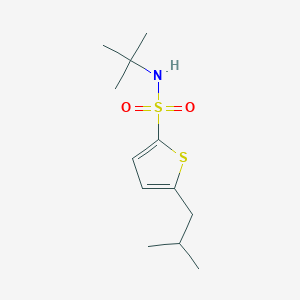
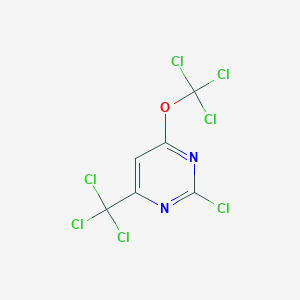
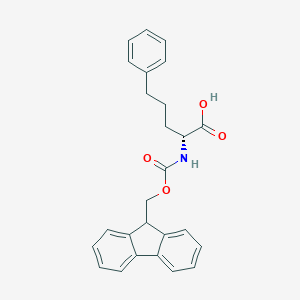

![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)
